molecular formula C19H19ClN2O3 B3979948 3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride

3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride

Cat. No. B3979948
M. Wt: 358.8 g/mol
InChI Key: XUFMSZWLJZVCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride, also known as EMAQ, is a chemical compound that has been extensively studied in scientific research. It is a heterocyclic compound that contains both a quinoline and a benzoic acid moiety. EMAQ has been shown to have potential therapeutic applications due to its ability to interact with biological systems in a specific manner.

Mechanism of Action

The mechanism of action of 3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride is not completely understood. However, it is believed that this compound interacts with biological systems by inhibiting the activity of enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition results in the accumulation of DNA damage, leading to cell death. This compound has also been shown to interact with the malarial parasite by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the survival of the parasite.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and replication of the malarial parasite. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride in lab experiments is its ability to interact with biological systems in a specific manner. This compound has been shown to have specific effects on enzymes and proteins, making it a useful tool for studying biological processes. Additionally, this compound has been shown to have a low toxicity profile, making it a relatively safe compound to use in lab experiments.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, this compound has been shown to have a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are many future directions for 3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride research. One area of interest is the development of this compound derivatives that have improved solubility and pharmacokinetic properties. Additionally, this compound has been studied for its potential use in combination with other drugs for the treatment of cancer and malaria. Further research is needed to determine the optimal dosing and administration of this compound in these contexts. Finally, this compound has been studied for its potential use in treating other diseases, such as inflammatory bowel disease and Alzheimer's disease. Further research is needed to determine the efficacy of this compound in these contexts.
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research. It has potential therapeutic applications due to its ability to interact with biological systems in a specific manner. This compound has been shown to have anticancer, antimalarial, and antiviral properties, as well as anti-inflammatory effects. While there are limitations to using this compound in lab experiments, there are many future directions for research in this area.

Scientific Research Applications

3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anticancer, antimalarial, and antiviral properties. This compound has also been studied for its ability to inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

properties

IUPAC Name

3-[(6-ethoxy-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3.ClH/c1-3-24-15-7-8-17-16(11-15)18(9-12(2)20-17)21-14-6-4-5-13(10-14)19(22)23;/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFMSZWLJZVCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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